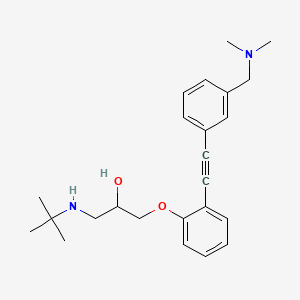
2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a 2-propanol backbone with multiple functional groups, including a dimethylamino group, a phenyl ring, and a tert-butylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- typically involves multiple steps:
-
Formation of the Ethynyl Phenyl Intermediate: : This step involves the reaction of a phenyl halide with an acetylene derivative under palladium-catalyzed coupling conditions (e.g., Sonogashira coupling). The reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh₃)₄.
-
Introduction of the Dimethylamino Group: : The intermediate is then reacted with a dimethylamine source, often through nucleophilic substitution or addition reactions. This step may require the use of a solvent like dichloromethane and a base such as sodium hydride.
-
Attachment of the Phenoxy Group: : The phenoxy group is introduced via an etherification reaction, where the ethynyl phenyl intermediate reacts with a phenol derivative in the presence of a base like potassium carbonate.
-
Final Assembly: : The final step involves the coupling of the intermediate with 2-propanol and the tert-butylamino group. This step may involve reductive amination or other coupling reactions, often using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the 2-propanol moiety, forming ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the phenyl rings or the ethynyl group, potentially converting them to alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and phenoxy groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C).
Bases: Triethylamine, potassium carbonate.
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery or biochemical studies.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications. It may act as a ligand for specific receptors or enzymes, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests it could act as a ligand for certain receptors, while the phenyl and ethynyl groups may facilitate binding to hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(2-((3-(aminomethyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but lacks the dimethylamino group.
2-Propanol, 1-(2-((3-(methylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but with a methylamino group instead of dimethylamino.
Uniqueness
The presence of the dimethylamino group in 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its binding affinity to certain molecular targets.
Eigenschaften
CAS-Nummer |
126661-35-6 |
|---|---|
Molekularformel |
C24H32N2O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-[2-[2-[3-[(dimethylamino)methyl]phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)25-16-22(27)18-28-23-12-7-6-11-21(23)14-13-19-9-8-10-20(15-19)17-26(4)5/h6-12,15,22,25,27H,16-18H2,1-5H3 |
InChI-Schlüssel |
CEQRHYBEWOKVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC(=C2)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


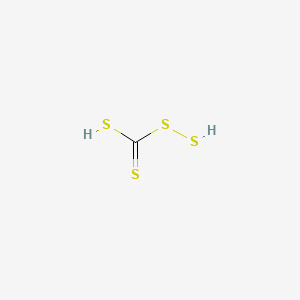
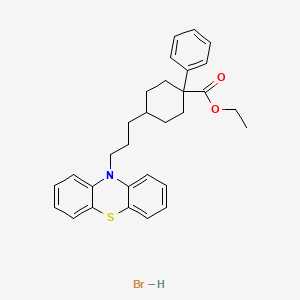

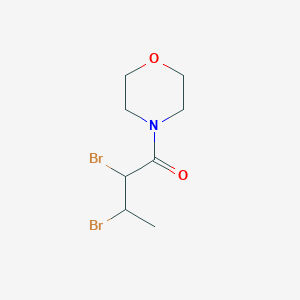

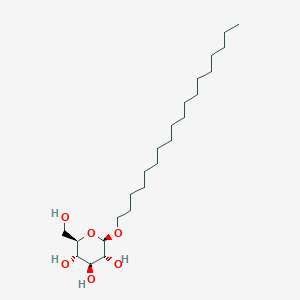
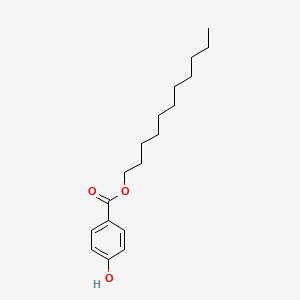
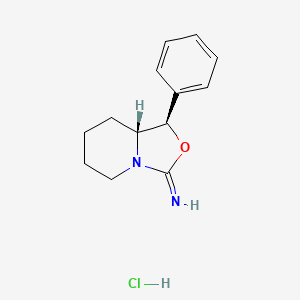
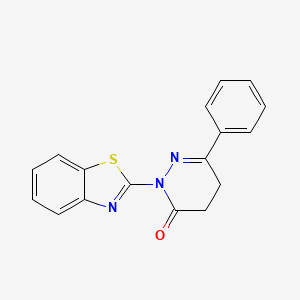
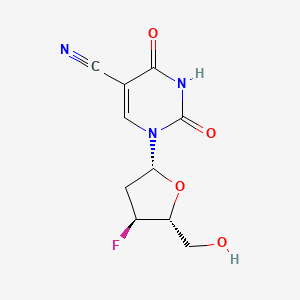
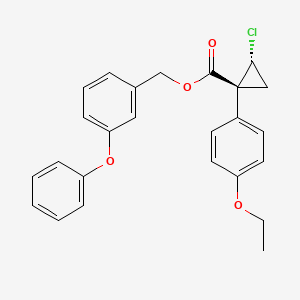
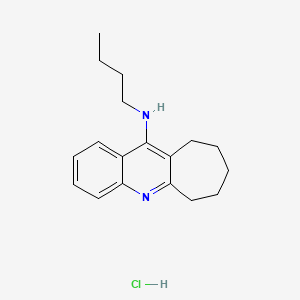

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
